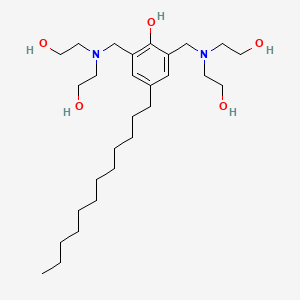
Boc-Val-Tyr-OBzl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Val-Tyr-OBzl, also known as (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-3-(4-hydroxyphenyl)propanoate, is a synthetic peptide derivative. It is composed of valine (Val) and tyrosine (Tyr) residues, with a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl (OBzl) ester on the carboxyl terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Tyr-OBzl typically involves the following steps:
Protection of Amino Acids: The amino group of valine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reaction: The protected valine (Boc-Val) is then coupled with tyrosine (Tyr) using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The carboxyl group of tyrosine is esterified with benzyl alcohol (OBzl) using a reagent like benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade Boc2O and sodium hydroxide for the protection of valine.
Automated Coupling: Employing automated peptide synthesizers for the coupling reaction to ensure high yield and purity.
Efficient Esterification: Utilizing continuous flow reactors for the esterification step to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Val-Tyr-OBzl undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Hydrogenation: Reduction of the benzyl ester to the corresponding carboxylic acid using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the benzyl ester group to form different derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Hydrogenation: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst in a solvent like ethanol.
Substitution: Benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Free Amine: Obtained after deprotection of the Boc group.
Carboxylic Acid: Formed after hydrogenation of the benzyl ester.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Boc-Val-Tyr-OBzl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Drug Delivery: Incorporated into peptide-based hydrogels for controlled drug release.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein folding.
Material Science: Utilized in the development of peptide-based nanomaterials and hydrogels for tissue engineering and wound healing.
Mécanisme D'action
The mechanism of action of Boc-Val-Tyr-OBzl involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Acts as a competitive inhibitor for enzymes that recognize the valine-tyrosine sequence.
Signal Transduction: Modulates signaling pathways by interacting with receptors and proteins involved in cellular communication.
Protein Binding: Binds to specific proteins, altering their conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Tyr-OBzl: Similar structure but lacks the valine residue.
Boc-Val-Tyr-OH: Similar structure but without the benzyl ester group.
Boc-Val-Tyr-OMe: Similar structure but with a methyl ester instead of a benzyl ester.
Uniqueness
Boc-Val-Tyr-OBzl is unique due to its combination of valine and tyrosine residues with both Boc and benzyl ester protecting groups. This combination provides enhanced stability and versatility in peptide synthesis compared to other similar compounds .
Propriétés
Formule moléculaire |
C26H34N2O6 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
benzyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C26H34N2O6/c1-17(2)22(28-25(32)34-26(3,4)5)23(30)27-21(15-18-11-13-20(29)14-12-18)24(31)33-16-19-9-7-6-8-10-19/h6-14,17,21-22,29H,15-16H2,1-5H3,(H,27,30)(H,28,32)/t21-,22-/m0/s1 |
Clé InChI |
YKJPBCNBEIHLEF-VXKWHMMOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


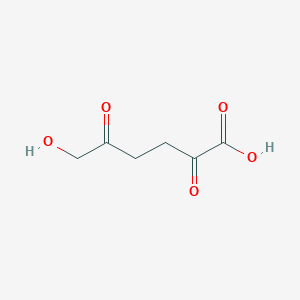


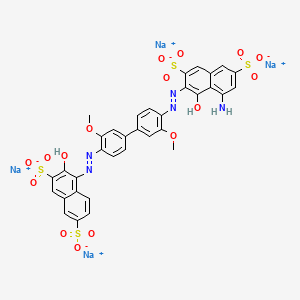
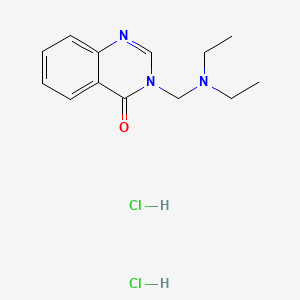
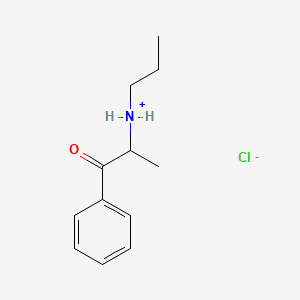
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
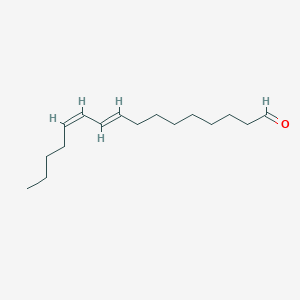
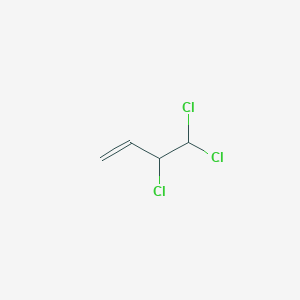
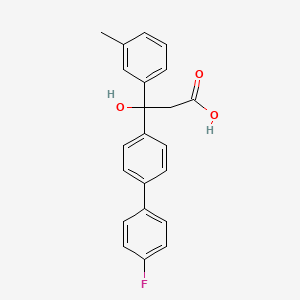
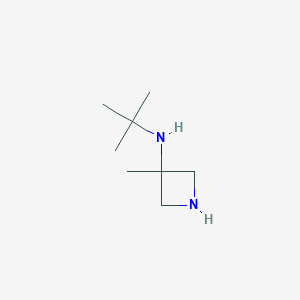
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
